molecular formula C9H9ClN4S B349406 3-[(2-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine

3-[(2-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine

Cat. No.: B349406
M. Wt: 240.71 g/mol
InChI Key: ZNOCPAKIRUVGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-325282 typically involves the reaction of 2-chlorobenzyl chloride with 1,2,4-triazole-5-thiol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of WAY-325282 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

WAY-325282 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of WAY-325282 involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or proteins, leading to the disruption of essential biological processes in target organisms. The exact molecular pathways involved depend on the specific application and target organism .

Comparison with Similar Compounds

WAY-325282 can be compared with other similar compounds, such as:

Uniqueness

WAY-325282 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

3-[(2-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine is a compound of interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C9_9H9_9ClN4_4S and a molecular weight of 240.71 g/mol, this compound exhibits properties that could be beneficial in various therapeutic applications.

Chemical Structure

The structure of this compound is characterized by the presence of a triazole ring, which is known for its biological significance. The chlorobenzyl sulfanyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing the triazole moiety can inhibit the growth of various bacteria and fungi. The specific activity of this compound against specific pathogens needs further investigation; however, similar compounds have demonstrated efficacy against resistant strains of bacteria.

Antiparasitic Activity

Triazole derivatives have also been explored for their antiparasitic properties. A study highlighted that modifications on the triazole ring can enhance activity against parasites such as Plasmodium spp. (the causative agent of malaria). The potential of this compound in this regard remains to be fully elucidated through targeted studies.

Cytotoxicity and Antitumor Activity

Preliminary data suggest that triazole compounds can exhibit cytotoxic effects on cancer cell lines. A comparative analysis of similar compounds indicates that those with electron-withdrawing groups (like chlorine) may enhance antitumor activity. Further research into the cytotoxic effects of this compound on various cancer cell lines is warranted.

Case Studies

A notable study investigated the structure-activity relationship (SAR) of triazole derivatives. The findings suggested that substituents on the triazole ring significantly affect biological activity. For instance, compounds with halogen substitutions demonstrated improved potency against certain pathogens compared to their unsubstituted counterparts.

CompoundActivity TypeIC50 (µM)Reference
Triazole AAntibacterial12
Triazole BAntifungal7
This compoundTBDTBDTBD

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4S/c10-7-4-2-1-3-6(7)5-15-9-12-8(11)13-14-9/h1-4H,5H2,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOCPAKIRUVGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NNC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.